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Compound of Interest

Compound Name: THP-PEG6-C2-Boc

Cat. No.: B11935206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of THP-PEG6-C2-Boc, a

bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-

proteasome system to selectively eliminate disease-causing proteins.[1][2] The linker

component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell

permeability, and the formation of the key ternary complex.[3][4] This guide details the chemical

properties, synthesis, and application of THP-PEG6-C2-Boc in the rational design of next-

generation protein degraders.

Core Compound Specifications
While a specific CAS (Chemical Abstracts Service) number for THP-PEG6-C2-Boc is not

consistently reported in public databases, its chemical identity is well-defined by its structural

components and physicochemical properties.
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Property Value Source

Molecular Formula C24H46O10 [5]

Molecular Weight 494.62 g/mol

SMILES String

O=C(OC(C)

(C)C)CCOCCOCCOCCOCCO

CCOCCOC1CCCCO1

Description

A PEG-based PROTAC linker

with a tetrahydropyran (THP)

group and a Boc-protected

amine.

Solubility
Soluble in DMSO (e.g., 10

mM).

Structural Interpretation: The SMILES string reveals the key functional moieties of the

molecule. The O=C(OC(C)(C)C) represents the tert-butyloxycarbonyl (Boc) protecting group on

an amine. This is followed by a hexaethylene glycol (PEG6) chain

(CCOCCOCCOCCOCCOCCO), which enhances hydrophilicity. The linker is terminated with a

tetrahydropyran (THP) group (C1CCCCO1), which can act as a reactive handle for conjugation

to a ligand for a target protein of interest (POI).

The Role of PEG Linkers in PROTAC Efficacy
The polyethylene glycol (PEG) chain is not merely a spacer but an active contributor to the

overall performance of a PROTAC. The length and composition of the linker are critical

parameters that must be optimized for each target protein and E3 ligase pair.

Key Advantages of PEG Linkers:

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous

solubility of often large and lipophilic PROTAC molecules.

Improved Cell Permeability: By adopting a folded conformation, PEG linkers can shield the

polar surface area of the PROTAC, facilitating its passage across the cell membrane.
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Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are crucial

for achieving the correct orientation and proximity between the target protein and the E3

ligase, which is necessary for efficient ubiquitination.

The following table summarizes data from various studies, illustrating the impact of linker length

on the degradation efficiency of PROTACs, as measured by DC50 (half-maximal degradation

concentration) and Dmax (maximum degradation).

Target Protein
Linker Length
(atoms)

DC50 (nM) Dmax (%)

TBK1 < 12 No degradation -

TBK1 12-29 Submicromolar > 76

TBK1 21 3 96

BTK
Short (e.g., < 4 PEG

units)
Impaired Potency -

BTK
Long (e.g., > 4 PEG

units)
1-40 -

Data compiled from literature sources.

Experimental Protocols
The synthesis of PROTACs utilizing THP-PEG6-C2-Boc typically involves a modular approach

with two key stages: Boc deprotection and subsequent amide coupling.

Boc Deprotection of the PEG Linker
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its

stability and facile removal under acidic conditions.

Materials:

THP-PEG6-C2-Boc
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Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA)

Saturated sodium bicarbonate (NaHCO₃) solution (for optional work-up)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolve THP-PEG6-C2-Boc in anhydrous DCM (e.g., at a concentration of 0.1 M) in a

round-bottom flask with a magnetic stir bar.

Cool the solution to 0°C in an ice bath.

Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and

continue stirring for an additional 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting

material.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

DCM and excess TFA. The resulting product is the TFA salt of the deprotected amine.

Optional Basic Work-up: To obtain the free amine, dissolve the residue in DCM and carefully

wash with a saturated NaHCO₃ solution to neutralize the excess TFA. Separate the organic

layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

PROTAC Synthesis via Amide Coupling
Once the Boc group is removed, the free amine on the PEG linker can be coupled to a

carboxylic acid-functionalized ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide

or pomalidomide for Cereblon, or VHL ligands).

Materials:
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Deprotected THP-PEG6-C2-amine (TFA salt or free amine)

E3 Ligase Ligand with a carboxylic acid functionality (1.0 eq)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2

eq)

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

Anhydrous Dimethylformamide (DMF)

Nitrogen atmosphere

Procedure:

Under a nitrogen atmosphere, dissolve the E3 ligase ligand in anhydrous DMF.

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate

the carboxylic acid.

Add the deprotected THP-PEG6-C2-amine to the reaction mixture.

Stir the reaction at room temperature overnight.

Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl

acetate) and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or preparative HPLC to yield the

final PROTAC.

Signaling Pathways and Experimental Workflows
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The mechanism of action for a PROTAC involves the hijacking of the ubiquitin-proteasome

pathway to induce the degradation of a target protein. This process can be visualized as a

signaling cascade.

PROTAC
(THP-PEG6-C2-Boc based)

Ternary Complex
(POI-PROTAC-E3)

Target Protein
(POI)

E3 Ubiquitin Ligase

Polyubiquitinated
POI

Ubiquitination

Ubiquitin

26S Proteasome Degraded Peptides

Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.

The experimental workflow for synthesizing and evaluating a PROTAC using THP-PEG6-C2-
Boc follows a logical progression from chemical synthesis to biological validation.
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Caption: General experimental workflow for PROTAC synthesis and evaluation.

In conclusion, THP-PEG6-C2-Boc is a versatile and valuable tool for researchers in the field of

targeted protein degradation. Its well-defined structure, incorporating a flexible and hydrophilic
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PEG6 spacer, a reactive THP group, and a Boc-protected amine, allows for the systematic and

efficient synthesis of PROTACs. The detailed protocols and conceptual frameworks provided in

this guide are intended to empower scientists in the design and development of novel

therapeutics for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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